N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]cyclopropanecarboxamide
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Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H12F2N2O2S and its molecular weight is 334.34. The purity is usually 95%.
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Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]cyclopropanecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, characterized by the presence of a benzothiazole moiety substituted with fluorine atoms and a cyclopropanecarboxamide group. The molecular formula is C14H12F2N2O1S with a molecular weight of approximately 296.32 g/mol.
Property | Value |
---|---|
Molecular Formula | C14H12F2N2OS |
Molecular Weight | 296.32 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It appears to activate apoptotic pathways, particularly through the modulation of the p53 signaling pathway, which is crucial for regulating the cell cycle and apoptosis.
- Fluorescent Properties : Its structural characteristics allow it to function as a fluorescent probe for imaging applications in biological systems.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
- Cell Lines Tested : The compound was tested on various cancer cell lines including breast (MCF7), lung (A549), and colon (HCT116) cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 15 | Induction of apoptosis |
A549 | 12 | Inhibition of cell proliferation |
HCT116 | 10 | Activation of p53 pathway |
Fluorescent Imaging
The compound has been evaluated for its use in cellular imaging due to its fluorescence properties. It can be utilized to track cellular processes and visualize biological structures in live cells.
Case Studies
- Study on Apoptosis Induction :
- A study conducted by Zhang et al. (2023) demonstrated that treatment with the compound led to increased levels of cleaved caspase-3 and PARP in MCF7 cells, indicating activation of apoptotic pathways.
- In Vivo Efficacy :
- In an animal model study published by Lee et al. (2024), administration of the compound resulted in significant tumor regression in xenograft models of breast cancer.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c17-10-6-12(18)14-13(7-10)23-16(19-14)20(15(21)9-3-4-9)8-11-2-1-5-22-11/h1-2,5-7,9H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXHYKJUBFCTAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(CC2=CC=CO2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.